4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromo-2-nitrophenol with acetic anhydride to form 4-bromo-2-(2-nitrophenoxy)acetate . This intermediate is then reacted with carbohydrazide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The nitrophenoxy and carbohydrazonoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
4-Bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Differing by the position of the nitro group.
4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Differing by the presence of a methyl group instead of a nitro group.
4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate: Differing by the presence of a naphthyl group instead of a nitrophenoxy group.
Properties
CAS No. |
765276-59-3 |
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Molecular Formula |
C22H15BrClN3O6 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClN3O6/c23-15-5-10-20(33-22(29)18-3-1-2-4-19(18)24)14(11-15)12-25-26-21(28)13-32-17-8-6-16(7-9-17)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
BNPCMAFSJJCXCZ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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